4-(Butoxymethyl)benzoyl chloride

Description

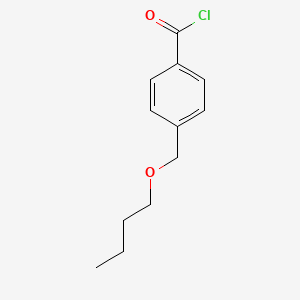

4-(Butoxymethyl)benzoyl chloride is a substituted benzoyl chloride derivative characterized by a butoxymethyl group (-CH₂-O-C₄H₉) attached to the para position of the benzoyl moiety. Benzoyl chlorides are pivotal in organic synthesis, serving as acylating agents for amines, alcohols, and thiols. The butoxymethyl substituent likely enhances lipophilicity and alters solubility compared to smaller or electron-withdrawing groups, making it valuable in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

CAS No. |

89326-64-7 |

|---|---|

Molecular Formula |

C12H15ClO2 |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

4-(butoxymethyl)benzoyl chloride |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-8-15-9-10-4-6-11(7-5-10)12(13)14/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

GOMSYKAATAQBRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., -CF₃, -CH₂Cl) increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) reduce reactivity but improve solubility in polar solvents .

Research Findings and Data Analysis

- Thermodynamic Data : 4-Methoxybenzoyl chloride exhibits a standard enthalpy of formation (ΔfH°gas) of -62.6 ± 1.2 kcal/mol, reflecting its stability compared to more reactive analogs like 4-chlorobenzoyl chloride .

- Reactivity Trends : Substituents directly influence reaction conditions. For example, 4-(pentyloxy)benzoyl chloride requires lower temperatures (160°C at 6 mmHg) for distillation compared to simpler derivatives, highlighting the impact of alkyl chain length on volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.